molecular formula C7H4BrCl2NO2 B13944688 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene

Cat. No.: B13944688
M. Wt: 284.92 g/mol
InChI Key: LZTNRVBTOBVIPT-UHFFFAOYSA-N
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Description

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene (C₇H₄BrCl₂NO₂) is a polysubstituted aromatic compound featuring bromine, chlorine, methyl, and nitro functional groups. Its molecular weight is calculated as 285.9 g/mol, with substituents positioned at the 1, 2, 3, 4, and 5 positions of the benzene ring. The compound’s reactivity is influenced by electron-withdrawing groups (Br, Cl, NO₂) and the electron-donating methyl group, creating a complex electronic environment.

Properties

Molecular Formula

C7H4BrCl2NO2

Molecular Weight

284.92 g/mol

IUPAC Name

3-bromo-1,2-dichloro-4-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4BrCl2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3

InChI Key

LZTNRVBTOBVIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst like iron bromide, while chlorination can be done using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.

    Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.

Major Products

    Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.

    Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.

Scientific Research Applications

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific electronic properties.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agricultural Chemicals: The compound is used in the synthesis of agrochemicals like pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:

    Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the electron-deficient aromatic ring reacts with nucleophiles.

    Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene with structurally related aromatic compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene C₇H₄BrCl₂NO₂ 285.9 Br (3), Cl (1,2), CH₃ (4), NO₂ (5) High electrophilic substitution resistance due to electron-withdrawing groups; potential intermediate in explosives or drug synthesis.
5-Bromo-1,2-dimethyl-3-nitrobenzene C₈H₈BrNO₂ 230.1 Br (5), CH₃ (1,2), NO₂ (3) Methyl groups enhance solubility; used in organic synthesis for coupling reactions.
4-Bromo-5-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ 232.04 Br (4), NO₂ (5), NH₂ (1,2) Diamine groups enable polymerization or dye synthesis; nitro group stabilizes intermediates.
Ethyl 3-bromo-4-dimethoxycinnamate C₁₂H₁₃BrO₄ 313.1 Br (3), OCH₃ (4), COOEt (side chain) Photoreactive due to conjugated ester; used in UV-curable coatings or photolithography.
3-Bromo-1,2,4-thiadiazol-5-yl sulfenyl chloride C₂BrClN₂S₂ 264.4 Br (3), Cl (sulfenyl), S-heterocycle Reactive sulfenyl chloride for crosslinking polymers or synthesizing sulfur-containing drugs.

Key Findings:

Substituent Effects: The chlorine and nitro groups in the target compound increase ring deactivation, reducing susceptibility to electrophilic substitution compared to analogs with fewer electron-withdrawing groups (e.g., 5-Bromo-1,2-dimethyl-3-nitrobenzene) .

Physical Properties: Brominated nitrobenzenes generally exhibit higher melting points (e.g., Ethyl 3-bromo-4-dimethoxycinnamate melts at 114–115°C ) compared to non-halogenated analogs due to halogen-induced dipole interactions.

Safety and Regulatory Considerations :

  • Brominated aromatic compounds, such as 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one, face regulatory restrictions due to insufficient toxicological data . This suggests similar caution is warranted for the target compound.

Synthetic Utility :

  • The nitro group enables reduction to amines for further functionalization (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine can be reduced to a triamine for polymer synthesis ).
  • Bromine facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), a feature shared with 5-Bromo-1,2-dimethyl-3-nitrobenzene .

Biological Activity

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene can be represented as follows:

  • Molecular Formula : C7_{7}H4_{4}BrCl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 251.48 g/mol

The presence of multiple halogens and a nitro group contributes to its reactivity and potential interactions with biological systems.

The biological activity of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is primarily attributed to its electrophilic nature. The compound can undergo electrophilic substitution reactions, which allow it to interact with various biological macromolecules such as proteins and nucleic acids. The nitro group enhances the compound's reactivity by acting as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attacks. This characteristic is crucial in understanding its potential mutagenic and cytotoxic effects .

Mutagenicity Studies

Research has indicated that several halogenated compounds, including derivatives similar to 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene, exhibit mutagenic properties. A study examining a range of chemicals found that halogenated nitrobenzenes often demonstrate significant mutagenicity in bacterial assays. This suggests that 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene could pose similar risks .

Antimicrobial Activity

In vitro studies have demonstrated that halogenated aromatic compounds can possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi. While specific data on 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is limited, the structural similarities suggest potential antimicrobial activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated compounds have been explored in cancer research. A study indicated that related nitro-substituted compounds exhibited cytotoxicity against cancer cell lines without significantly affecting normal cells. This selectivity is critical for developing targeted cancer therapies . Further investigations into 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene's effects on specific cancer cell lines could provide insights into its therapeutic potential.

Case Study 1: Mutagenicity Testing

In a study assessing the mutagenic potential of various nitro-substituted compounds, 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene was included in a panel of tests using Salmonella typhimurium strains. The results indicated a significant increase in mutation rates at higher concentrations, suggesting a strong mutagenic effect .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several halogenated compounds against Staphylococcus aureus and Escherichia coli. While direct data on 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene was not available, related compounds demonstrated effective inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
MutagenicitySignificant increase in mutation rates
AntimicrobialEffective against S. aureus and E. coli
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic: What are effective synthetic routes for 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene, and how can regioselectivity be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and nitration. For example:

Methylation and Nitration: Start with toluene derivatives, introducing nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Halogenation: Bromine or chlorine can be introduced using FeBr₃ or AlCl₃ as catalysts. Regioselectivity is influenced by steric and electronic effects of existing substituents. For instance, bromination at the meta position to nitro groups is favored due to the nitro group’s electron-withdrawing nature .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.

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